![molecular formula C19H23Cl2N5O2S B2689659 N-(4-氯苯并[d]噻唑-2-基)-1-甲基-N-(3-吗啉基丙基)-1H-吡唑-3-羧酰胺盐酸盐 CAS No. 1189438-92-3](/img/structure/B2689659.png)

N-(4-氯苯并[d]噻唑-2-基)-1-甲基-N-(3-吗啉基丙基)-1H-吡唑-3-羧酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

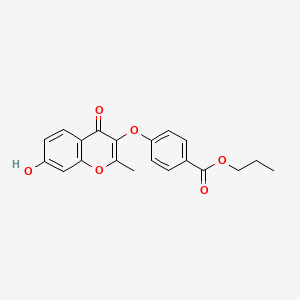

Synthesis Analysis

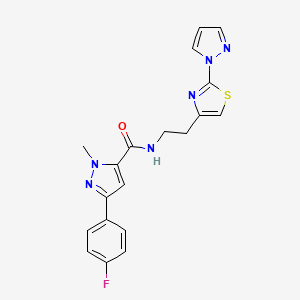

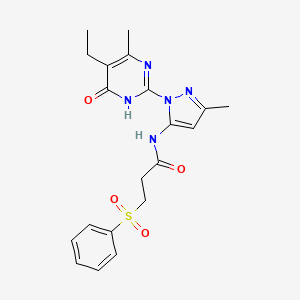

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Physical And Chemical Properties Analysis

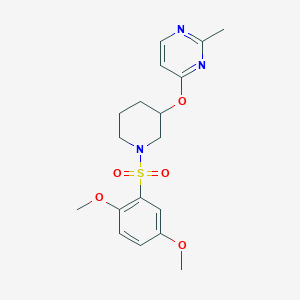

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

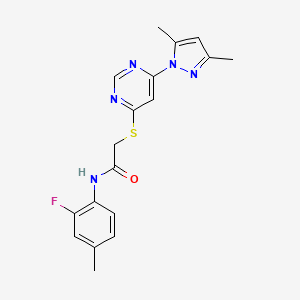

- The benzothiazole ring system has gained attention due to its anti-tubercular properties. Recent synthetic developments have led to the discovery of benzothiazole-based compounds with inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) .

- Researchers have compared the inhibitory concentrations of these newly synthesized molecules with standard reference drugs. The new benzothiazole derivatives demonstrated better inhibition potency against M. tuberculosis .

- Mechanisms of resistance of anti-TB drugs have also been explored in related studies .

- Molecular docking studies against the target DprE1 have been conducted to identify potent inhibitors with enhanced anti-tubercular activity .

- It has been employed as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

- In vitro antibacterial studies have investigated the compound’s activity against bacterial strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa .

- Some benzothiazole derivatives have shown promising antibacterial effects, comparable to standard drugs like streptomycin and ampicillin .

- Among piperazine chrome-2-one compounds, certain derivatives containing the benzothiazole moiety exhibited good antifungal activity .

- For instance, compound 7c demonstrated favorable chemscore and antifungal effects .

Anti-Tubercular Activity

Biological and Pharmaceutical Applications

Antibacterial Activity

Antifungal Properties

Enzyme Inhibition and Drug Design

Heterocyclic Chemistry and Medicinal Applications

作用机制

Target of Action

Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities .

Mode of Action

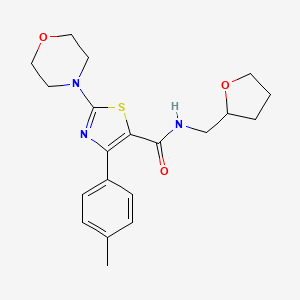

Benzothiazole derivatives are known to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride likely affects the arachidonic acid pathway, leading to the inhibition of prostaglandin synthesis . This results in the reduction of inflammation and pain.

Pharmacokinetics

Similar benzothiazole derivatives have shown favorable pharmacokinetic profiles .

Result of Action

Similar benzothiazole derivatives have demonstrated significant anti-inflammatory and analgesic activities .

属性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2S.ClH/c1-23-9-6-15(22-23)18(26)25(8-3-7-24-10-12-27-13-11-24)19-21-17-14(20)4-2-5-16(17)28-19;/h2,4-6,9H,3,7-8,10-13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBNHEAMBMXCEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid](/img/structure/B2689582.png)

![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2689583.png)

![7,8-dimethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689586.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine](/img/structure/B2689587.png)

![3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine](/img/structure/B2689596.png)